3'-Hydroxyacetophenone
Overview
Description
m-Hydroxyacetophenone: It is characterized by its molecular formula C8H8O2 and a molecular weight of 136.15 g/mol . This compound features a benzene ring substituted with a hydroxyl group (-OH) at the meta position relative to an acetyl group (-COCH3) . It is a white to light yellow crystalline solid with a melting point of approximately 84-86°C and a boiling point of 285°C . m-Hydroxyacetophenone is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, acetone, and chloroform .
Scientific Research Applications
m-Hydroxyacetophenone has diverse applications in scientific research, including:
Mechanism of Action
Target of Action
3’-Hydroxyacetophenone is a hydroxy-substituted alkyl phenyl ketone It’s known to be used in the synthesis of enantiopure (-)-rivastigmine , suggesting it may interact with targets relevant to the action of rivastigmine, such as acetylcholinesterase.
Mode of Action
Its role in the synthesis of rivastigmine suggests it may contribute to the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter important for learning and memory .
Biochemical Pathways
It’s known that humans excrete small amounts of conjugated 2-amino-3-hydroxyacetophenone, a product of tryptophan metabolism, in the urine . This suggests that 3’-Hydroxyacetophenone may be involved in tryptophan metabolism.
Result of Action
Its use in the synthesis of rivastigmine suggests it may contribute to the enhancement of cholinergic function by prolonging the action of acetylcholine through the inhibition of acetylcholinesterase .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3’-Hydroxyacetophenone plays a significant role in biochemical reactions due to its unique structure. The hydroxyl group on the benzene ring allows it to engage in hydrogen bonding, influencing its solubility and reactivity. This compound interacts with various enzymes and proteins, including those involved in the metabolism of tryptophan. For instance, humans excrete small amounts of conjugated 2-amino-3-hydroxyacetophenone, a product of tryptophan metabolism . Additionally, 3’-Hydroxyacetophenone is involved in electrophilic substitution reactions due to the electron-donating nature of the hydroxyl group .
Cellular Effects
3’-Hydroxyacetophenone has been observed to influence various cellular processes. It exhibits antioxidant properties, which help protect cells from oxidative stress by neutralizing free radicals . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant activity can modulate signaling pathways related to oxidative stress, thereby influencing gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, 3’-Hydroxyacetophenone exerts its effects through several mechanisms. It can form hydrogen bonds with biomolecules, enhancing its reactivity and interaction with enzymes and proteins. The compound’s phenolic structure allows it to participate in nucleophilic addition and condensation reactions, which are crucial for its role in organic synthesis . Additionally, 3’-Hydroxyacetophenone can inhibit or activate enzymes involved in metabolic pathways, thereby affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Hydroxyacetophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 3’-Hydroxyacetophenone is stable under standard conditions but may degrade under extreme conditions . Long-term studies have shown that its antioxidant properties can have sustained effects on cellular function, protecting cells from oxidative damage over extended periods .
Dosage Effects in Animal Models
The effects of 3’-Hydroxyacetophenone vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3’-Hydroxyacetophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it is a product of tryptophan metabolism and can be further metabolized into conjugated forms excreted in urine . The compound’s involvement in metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3’-Hydroxyacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s slightly polar nature allows it to be soluble in organic solvents, aiding its distribution within cells . Additionally, its ability to form hydrogen bonds can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3’-Hydroxyacetophenone is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its phenolic structure allows it to interact with proteins and enzymes within the cytoplasm and other organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing m-Hydroxyacetophenone involves the reduction of m-nitroacetophenone followed by diazotization and hydrolysis . The process can be summarized as follows:
Reduction: m-Nitroacetophenone is reduced using reduced iron powders and concentrated hydrochloric acid.
Diazotization: The resulting product is then subjected to diazotization using sodium nitrite and concentrated sulfuric acid.
Hydrolysis: The diazonium salt formed is hydrolyzed to yield m-Hydroxyacetophenone.
Industrial Production Methods: An industrial method for producing m-Hydroxyacetophenone involves a one-pot synthesis process . This method is advantageous due to its simplicity, high yield, and low pollution. The process includes the following steps:
- Adding water and reduced iron powders to a reaction kettle, followed by concentrated hydrochloric acid .
- Heating the mixture and adding m-nitroacetophenone in batches .
- Filtering the reaction mixture, cooling the filtrate, and adding concentrated sulfuric acid .
- Adding sodium nitrite solution, cooling the solution, and adding urea .
- Heating the solution until reflux, followed by cooling, crystallization, and centrifugation to obtain pure m-Hydroxyacetophenone .
Chemical Reactions Analysis
Types of Reactions: m-Hydroxyacetophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the electron-donating nature of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
p-Hydroxyacetophenone:
o-Hydroxyacetophenone:
Comparison: m-Hydroxyacetophenone is unique due to the position of the hydroxyl group at the meta position, which influences its chemical reactivity and physical properties . In contrast, p-Hydroxyacetophenone and o-Hydroxyacetophenone have different reactivity patterns due to the varying positions of the hydroxyl group on the benzene ring . This positional difference affects their ability to participate in hydrogen bonding and electrophilic substitution reactions .
Properties
IUPAC Name |
1-(3-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMEECXHPYQOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059533 | |
Record name | 3-Hydroxyacetophenone | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3'-Hydroxyacetophenone | |
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Vapor Pressure |
0.00748 [mmHg] | |
Record name | 3'-Hydroxyacetophenone | |
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CAS No. |
121-71-1 | |
Record name | 3-Hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-71-1 | |
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Record name | 3'-Hydroxyacetophenone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121711 | |
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Record name | 3'-Hydroxyacetophenone | |
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Record name | Ethanone, 1-(3-hydroxyphenyl)- | |
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Record name | 3-Hydroxyacetophenone | |
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Record name | 3'-hydroxyacetophenone | |
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Record name | 3'-HYDROXYACETOPHENONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3'-Hydroxyacetophenone?
A1: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For instance, absolute Raman cross sections and linewidths (FWHM) have been determined for its Raman modes. [] Additionally, infrared (IR) spectroscopy has been employed to study the structural changes occurring during its conversion into oxyanions. []
Q3: How is this compound typically synthesized?
A3: this compound can be synthesized through various methods. One approach involves the diazotization of 3-aminoacetophenone, which is derived from the reduction of 3-nitroacetophenone. [] Another method utilizes the regioselective ortho-lithiation of protected 3-hydroxyacetophenone. [, ]
Q4: What are some potential applications of this compound?
A4: this compound has been explored as a key intermediate in the synthesis of various compounds. For example, it serves as a starting material for the production of (S)-Rivastigmine, a drug used to treat Alzheimer's disease. [, , ] It is also used in the synthesis of the antitumor agent CC-1065. [] Additionally, it acts as a building block for the creation of novel PPAR agonists. []
Q5: How does this compound affect glycogen metabolism?
A5: Studies suggest that the effects of this compound on glycogen metabolism might be mediated by its glucuronidated metabolites, which accumulate intracellularly. These metabolites potentially act on an intracellular target, influencing glycogen synthase and phosphorylase activity. [, ]
Q6: Is this compound found naturally?
A6: Yes, this compound has been identified as a natural constituent in several plant species, including Cynanchum bungei Decne. [] and Cynanchum paniculatum. []
Q7: Can this compound be detected in humans?
A7: Research has detected a this compound derivative, 2-amino-3-hydroxyacetophenone O-β-D-glucoside (AHAG), in extracts from human lenses. AHAG is believed to be derived from 3-Hydroxykynurenine O-β-D-glucoside (3OHKG). []
Q8: Has this compound been investigated for its potential as a biomarker?
A8: While not directly used as a biomarker, this compound is structurally similar to 2-amino-3-hydroxyacetophenone, a metabolite of tryptophan found in the urine of rats and potentially linked to bladder cancer research. [, ]
Q9: What are some areas of ongoing research related to this compound?
A9: Researchers continue to investigate the potential applications of this compound in various fields, including medicinal chemistry, materials science, and chemical synthesis. Specific areas of interest include:
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